molecular formula C13H17NO B11098504 N-(2-cyclopropylphenyl)-2-methylpropanamide

N-(2-cyclopropylphenyl)-2-methylpropanamide

Cat. No.: B11098504
M. Wt: 203.28 g/mol
InChI Key: HSANOFMIKMQEOK-UHFFFAOYSA-N
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Description

N-(2-cyclopropylphenyl)-2-methylpropanamide is an organic compound that features a cyclopropyl group attached to a phenyl ring, which is further connected to a 2-methylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropylphenyl)-2-methylpropanamide typically involves the following steps:

    Amidation: The formation of the amide bond is usually carried out by reacting the cyclopropylphenyl derivative with 2-methylpropanoic acid or its derivatives under conditions that facilitate amide bond formation, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors might be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclopropylphenyl)-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the amide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

N-(2-cyclopropylphenyl)-2-methylpropanamide has several scientific research applications:

    Medicinal Chemistry: The compound’s structural features make it a candidate for drug development, particularly in designing molecules with specific biological activities.

    Materials Science: Its unique properties can be exploited in the development of novel materials with specific mechanical or chemical characteristics.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions, especially those involving cyclopropyl-containing molecules.

Mechanism of Action

The mechanism of action of N-(2-cyclopropylphenyl)-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can influence the compound’s binding affinity and specificity, while the amide moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-phenylphenyl)-2-methylpropanamide: Lacks the cyclopropyl group, which may result in different biological activities and properties.

    N-(2-cyclopropylphenyl)-2-ethylpropanamide: Similar structure but with an ethyl group instead of a methyl group, potentially altering its reactivity and interactions.

Uniqueness

N-(2-cyclopropylphenyl)-2-methylpropanamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding interactions, and overall biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

N-(2-cyclopropylphenyl)-2-methylpropanamide

InChI

InChI=1S/C13H17NO/c1-9(2)13(15)14-12-6-4-3-5-11(12)10-7-8-10/h3-6,9-10H,7-8H2,1-2H3,(H,14,15)

InChI Key

HSANOFMIKMQEOK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=CC=CC=C1C2CC2

Origin of Product

United States

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